3'-Chloro-4'-methyl-4-dimethylaminoazobenzene
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Overview
Description
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is a member of the class of azobenzenes, which are compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is specifically substituted with a chlorine atom at the 3’ position, a methyl group at the 4’ position, and a dimethylamino group at the 4 position. Azobenzenes are known for their vivid colors and are commonly used as dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with a substituted aromatic compound. One common method is the diazotization of 3’-chloro-4’-methyl aniline, followed by coupling with N,N-dimethylaniline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the diazonium salt, which then reacts with the aromatic amine to form the azo compound .
Industrial Production Methods
Industrial production of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The chlorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, leading to mutations and carcinogenesis. The compound is metabolized by liver enzymes to form reactive species that can bind to DNA and induce genetic alterations . The primary molecular targets include DNA bases, and the pathways involved in its action include metabolic activation by cytochrome P450 enzymes and subsequent formation of DNA adducts .
Comparison with Similar Compounds
3’-Chloro-4’-methyl-4-dimethylaminoazobenzene is similar to other azobenzene derivatives such as:
4-Dimethylaminoazobenzene: Known for its use as a dye and its carcinogenic properties.
3’-Methyl-4-dimethylaminoazobenzene: Similar in structure but with a methyl group instead of a chlorine atom at the 3’ position.
4’-Nitro-4-dimethylaminoazobenzene: Contains a nitro group instead of a chlorine atom, leading to different chemical and biological properties.
The uniqueness of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene lies in its specific substitution pattern, which influences its reactivity and biological activity .
Properties
CAS No. |
63951-11-1 |
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Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3 |
InChI Key |
FELKFKKBPTXZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl |
Origin of Product |
United States |
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